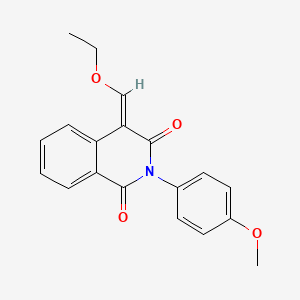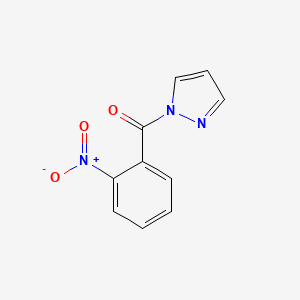![molecular formula C17H16N2O3 B7459760 N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide, also known as BDB, is a chemical compound that belongs to the class of benzodioxole derivatives. It has been the subject of scientific research due to its potential therapeutic properties.
Mécanisme D'action
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide acts as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. It also exhibits affinity for other serotonin receptor subtypes such as 5-HT2B and 5-HT2C. The activation of the 5-HT2A receptor is believed to contribute to the antidepressant and anxiolytic effects of N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide.
Biochemical and Physiological Effects:
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been found to increase the release of serotonin in the brain, which is believed to contribute to its antidepressant and anxiolytic effects. It has also been found to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A receptor. It also has a relatively long half-life, which allows for sustained effects. However, N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has some limitations, including its low solubility in water and its potential for abuse.
Orientations Futures
There are several potential future directions for research on N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide. One area of interest is its potential use in the treatment of substance abuse disorders. N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to explore its potential as a treatment for addiction. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could lead to the development of more effective antidepressant and anxiolytic agents. Additionally, further research is needed to explore the long-term effects of N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide and its potential for abuse in humans.
Méthodes De Synthèse
The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide involves the reaction of 3-methylbenzoyl chloride with 3,4-methylenedioxybenzylamine in the presence of a base. The resulting product is then treated with an alkylating agent to obtain N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide. The purity of the compound is confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has been studied for its potential therapeutic properties, particularly as an antidepressant and anxiolytic agent. It has been found to exhibit serotonin receptor agonist activity, which is believed to contribute to its antidepressant and anxiolytic effects. N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide has also been studied for its potential use in the treatment of substance abuse disorders.
Propriétés
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-4-3-5-14(8-11)17(20)19-18-12(2)13-6-7-15-16(9-13)22-10-21-15/h3-9H,10H2,1-2H3,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBFPMRBKSRWMB-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=C(C)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C(\C)/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethylpyrazol-3-yl)-N-[(5-methyl-1H-pyrazol-3-yl)methyl]ethanamine](/img/structure/B7459677.png)

![1-[(2,4-Dichlorophenyl)methyl]-3-(2-methoxyphenyl)thiourea](/img/structure/B7459687.png)
![N-[(4-fluorophenyl)methyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B7459702.png)

![N-[(2-chlorophenyl)methyl]ethanesulfonamide](/img/structure/B7459714.png)

![2-[2-[(5-Chlorothiophene-2-carbonyl)amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B7459722.png)
![3-{[(3-bromophenyl)methyl]sulfanyl}-4,5-dimethyl-4H-[1,2,4]TRIAZOLE](/img/structure/B7459726.png)
![N-[3-(4-chloroanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459728.png)



![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)